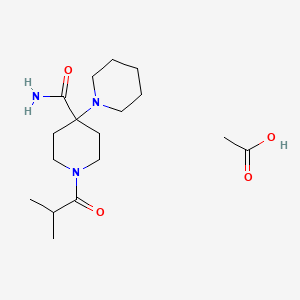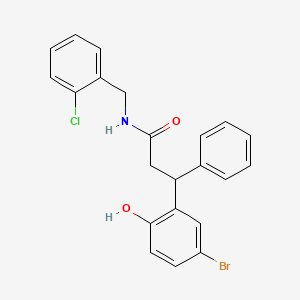
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate
Übersicht
Beschreibung
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate, also known as IBPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. IBPCA belongs to the class of piperidine derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate acts as an inhibitor of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate reduces the excitability of neurons and thus reduces the transmission of pain signals. This mechanism of action has also been implicated in its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to have both analgesic and anti-inflammatory effects. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of neuropathic pain. In addition, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various studies related to its potential applications in medicine. However, there are also some limitations to its use in lab experiments. 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research related to 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate. One area of interest is its potential use in the treatment of other types of pain, such as inflammatory pain and cancer-related pain. Another area of interest is its potential use in the treatment of other types of addiction, such as opioid addiction. Further studies are also needed to fully understand the safety and efficacy of 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate in humans, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been studied for its potential applications in various fields of medicine. It has shown promising results in the treatment of neuropathic pain, as it acts as an inhibitor of voltage-gated sodium channels. It has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Eigenschaften
IUPAC Name |
acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2.C2H4O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18;1-2(3)4/h12H,3-11H2,1-2H3,(H2,16,20);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZADKURDNNNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B4138845.png)

![N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![5-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4138857.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)
![4-[(2-allyl-2-phenyl-4-penten-1-yl)amino]-4-oxobutanoic acid](/img/structure/B4138876.png)

![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)
